

Technical Guide: Carvedilol EP Impurity B (Bis-Carbazole)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol

CAS No.: 1276477-91-8

Cat. No.: B587145

[Get Quote](#)

Chemical Properties, Mechanistic Formation, and Control Strategies

Executive Summary

In the development and manufacture of Carvedilol—a non-selective

-blocker/

-1 blocker used for heart failure and hypertension—Impurity B (EP/BP nomenclature) represents a critical process-related impurity.[1][2] Chemically identified as 3,3'-((2-(2-methoxyphenoxy)ethyl)azanediyl)bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol), it is commonly referred to as the "Bis-carbazole" impurity.[3][4]

Its formation is driven by the over-alkylation of the primary amine intermediate during the ring-opening of the epoxide precursor. Due to its significant lipophilicity and structural similarity to the active pharmaceutical ingredient (API), Impurity B poses specific challenges in downstream purification and analytical resolution. This guide provides a comprehensive technical analysis of Impurity B, detailing its physicochemical profile, formation kinetics, and validated control strategies.

Chemical Identity & Structural Analysis

Impurity B is a tertiary amine "dimer" formed by the reaction of two equivalents of the carbazole epoxide with one equivalent of the phenoxyethylamine. Unlike Carvedilol, which is a secondary amine, Impurity B lacks the reactive N-H proton, altering its basicity and hydrogen-bonding capacity.

Table 1: Physicochemical Profile of Carvedilol EP

Impurity B

Property	Specification / Detail
Common Name	Carvedilol Impurity B (EP), Carvedilol Bis-carbazole
IUPAC Name	3,3'-((2-(2-methoxyphenoxy)ethyl)azanediyl)bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)
CAS Registry Number	918903-20-5
Molecular Formula	
Molecular Weight	645.75 g/mol
Structural Class	Bis-carbazole tertiary amine
Appearance	White to off-white powder
Solubility	Practically insoluble in water; Soluble in DMSO, DMF; Slightly soluble in Methylene Chloride
Chromophore	Carbazole moiety (Absorbance maxima: ~240 nm, ~285 nm)

Mechanistic Formation Pathways

The formation of Impurity B is a classic example of competitive nucleophilic substitution during the synthesis of secondary amines via epoxide ring opening.

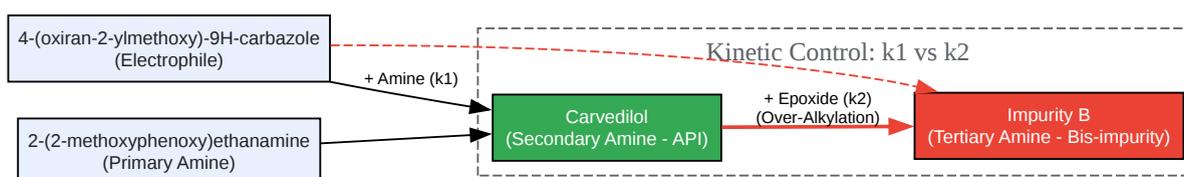
The Kinetic Driver

The standard synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole (Epoxide) with 2-(2-methoxyphenoxy)ethanamine (Primary Amine).

- Primary Reaction: The primary amine attacks the epoxide to form Carvedilol (Secondary Amine).
- Secondary Reaction (Impurity B): The newly formed secondary amine (Carvedilol) remains nucleophilic. If local concentration of the Epoxide is high, Carvedilol competes with the starting primary amine for the epoxide, resulting in the tertiary amine—Impurity B.

Pathway Visualization

The following diagram illustrates the competitive kinetics governing the ratio of Carvedilol to Impurity B.



[Click to download full resolution via product page](#)

Caption: Competitive nucleophilic attack pathway. Impurity B arises when the product (Carvedilol) acts as a nucleophile against the starting epoxide.

Analytical Strategy & Method Development

Detecting Impurity B requires a method capable of resolving a highly lipophilic bis-molecule from the main API. Due to its doubled carbazole structure, Impurity B exhibits significantly higher retention in Reversed-Phase Chromatography (RP-HPLC).

HPLC Method Parameters (EP Aligned)

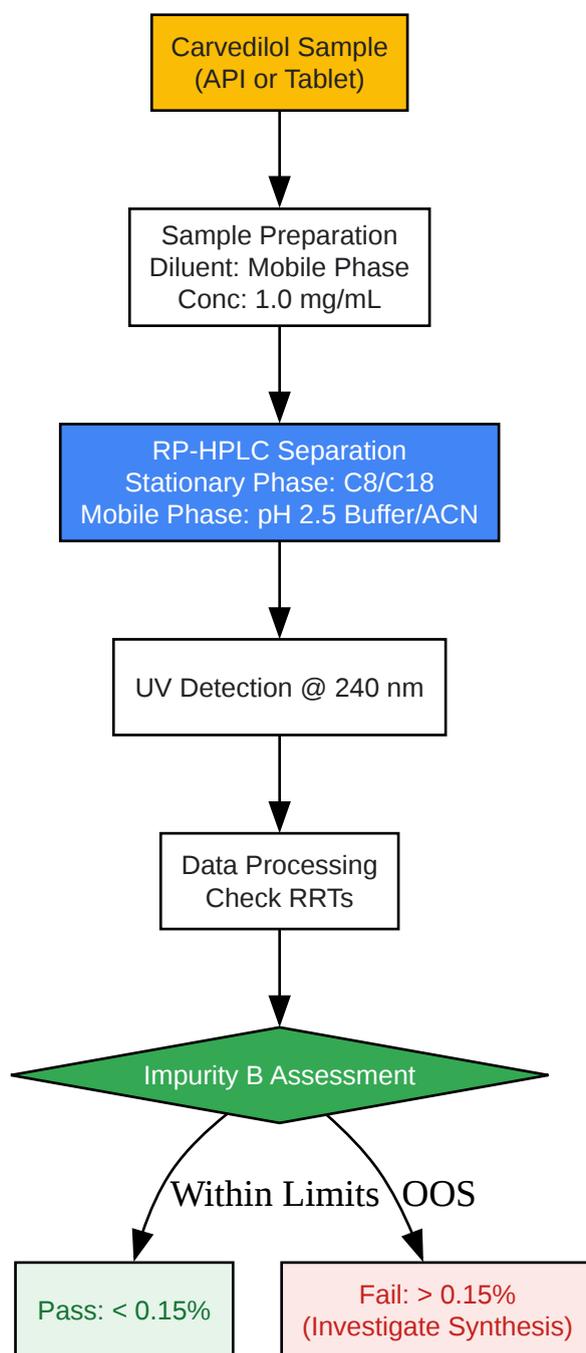
The European Pharmacopoeia (EP) monograph utilizes a phosphate buffer/acetonitrile gradient or isocratic system. Impurity B is a late-eluting peak.

Parameter	Condition
Column	C8 or C18 (e.g., Inertsil C8, 150 x 4.6 mm, 5 μ m)
Mobile Phase	Phosphate Buffer (pH 2.0 - 2.5) : Acetonitrile
Elution Mode	Isocratic (typically ~55:45 Buffer:ACN) or Gradient
Flow Rate	1.0 mL/min
Detection	UV @ 240 nm (High sensitivity for carbazole ring)
Relative Retention (RRT)	~6.7 (relative to Carvedilol)

Critical Analytical Insights

- **Resolution:** Impurity B elutes very late (RRT ~6.7). Analysts must ensure the run time is sufficient (often >40 minutes) to elute this peak and prevent it from carrying over into subsequent injections ("ghost peaks").
- **pH Sensitivity:** At pH 2.0, the tertiary amine of Impurity B is protonated, but the molecule remains dominated by the two hydrophobic carbazole rings, maintaining strong retention on C18 phases.
- **System Suitability:** The resolution between Carvedilol and Impurity C is often the primary suitability criterion, but the tailing factor of Impurity B should be monitored due to its size and potential for secondary interactions with silanols.

Analytical Workflow Logic



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for quantification of Carvedilol Impurity B.

Control & Remediation Strategies

To maintain Impurity B below the ICH Q3A qualification threshold (typically 0.15% or as specified in EP), control must be exerted at the synthetic stage.

Synthetic Process Control

- **Stoichiometry:** The most effective control is using a large molar excess of the amine (2-(2-methoxyphenoxy)ethanamine). By maintaining a high Amine:Epoxide ratio, the probability of the epoxide reacting with the primary amine (forming Carvedilol) is statistically favored over reacting with the secondary amine (forming Impurity B).
- **Addition Mode:** Slow addition of the Epoxide to the Amine ensures that the concentration of epoxide remains low relative to the primary amine throughout the reaction.
- **N-Protection:** An alternative (though more expensive) route involves using an N-protected amine (e.g., N-benzyl derivative). This prevents the formation of the tertiary amine during the coupling step. The protecting group is removed subsequently via hydrogenolysis.

Purification

If Impurity B forms, it is difficult to remove via simple crystallization due to its structural homology to Carvedilol.

- **Salt Formation:** Carvedilol can be purified by forming specific salts (e.g., Hydrochloride or Phosphate) in solvents where the Impurity B salt has distinct solubility profiles.
- **Chromatography:** Preparative HPLC is reserved for reference standard isolation, not commercial production.

References

- European Pharmacopoeia (Ph.[5][6] Eur.). Carvedilol Monograph 1745. European Directorate for the Quality of Medicines (EDQM).
- SriramChem. Carvedilol EP Impurity B Reference Standard Data. [Link](#)
- ChemicalBook. Carvedilol Bis-carbazole (CAS 918903-20-5) Chemical Properties. [Link](#)
- Journal of Chemical and Pharmaceutical Research. Facile Synthesis of Carvedilol and Control of Bis-Impurity. [Link](#)

- International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jocpr.com [jocpr.com]
- 2. [Process For The Preparation Of Carvedilol Free From Bis Impurity](#) [quickcompany.in]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. [Carvedilol EP Impurity B - SRIRAMCHEM](#) [sriramchem.com]
- 5. [Carvedilol EP Impurity B | Manasa Life Sciences](#) [manasalifesciences.com]
- 6. drugfuture.com [drugfuture.com]
- To cite this document: BenchChem. [Technical Guide: Carvedilol EP Impurity B (Bis-Carbazole)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b587145#carvedilol-ep-impurity-b-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com